Rhodinyl acetate
Overview
Description
. It is commonly used in the fragrance industry due to its pleasant scent. The molecular formula of rhodinyl acetate is C12H22O2, and it has a molecular weight of 198.30 g/mol .
Mechanism of Action
Target of Action
Rhodinyl acetate, also known as 3,7-Dimethyl-7-octen-1-yl acetate , is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. When inhaled, this compound interacts with these receptors, producing a scent that is often described as fresh and rose-like .
Mode of Action
The interaction of this compound with olfactory receptors occurs through a lock-and-key mechanism. The molecule fits into specific receptors, triggering a signal transduction pathway that leads to the perception of smell. This interaction results in the activation of sensory neurons, which send signals to the brain that are interpreted as the scent of the compound .
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve multiple steps. Upon binding to the olfactory receptors, this compound triggers a cascade of biochemical reactions. This includes the activation of G-proteins, which in turn activate adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which opens ion channels in the cell membrane, leading to depolarization of the neuron and generation of an electrical signal .
Result of Action
The primary result of this compound’s action is the perception of its characteristic scent. This can contribute to the flavor of food and beverages, as our sense of taste is closely linked to our sense of smell. In addition, it is used in perfumes and fragrances due to its pleasant, rose-like aroma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and humidity can affect the volatility of the compound and thus its perception. Furthermore, the presence of other odorous substances can alter the perception of its scent through a phenomenon known as olfactory fatigue or adaptation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodinyl acetate can be synthesized through the esterification of rhodinol (3,7-dimethyl-7-octen-1-ol) with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: Industrial production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Rhodinyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Rhodinol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Rhodinol.
Scientific Research Applications
Rhodinyl acetate has several applications in scientific research:
Comparison with Similar Compounds
Citronellyl acetate: Similar in structure but has a different odor profile.
Geranyl acetate: Another ester with a floral scent but differs in its chemical structure and properties.
Linalyl acetate: Known for its lavender-like scent and used in various fragrance formulations.
Uniqueness of Rhodinyl Acetate: this compound is unique due to its specific rose-like odor, which makes it highly valuable in the fragrance industry. Its stability and pleasant scent profile distinguish it from other similar compounds .
Properties
IUPAC Name |
3,7-dimethyloct-7-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJCQNXNOOMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=C)C)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861810 | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid/light, fresh, rose-like odour | |
Record name | Rhodinyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |
Record name | Rhodinyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.908 | |
Record name | Rhodinyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
141-11-7 | |
Record name | Rhodinyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodinyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Rhodinyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions Rhodinyl acetate as a component of rose oil. Could you elaborate on the typical concentration range of this compound found in rose oil extracted through different methods?
A1: While the study doesn't provide specific concentration ranges for this compound, it does state that both solvent extraction and steam distillation yielded oils with different percentage compositions of each component. [] Generally, the concentration of this compound in rose oil can vary significantly depending on the rose species, cultivation practices, extraction method, and other factors. Further research focusing on quantitative analysis of this compound across different extraction methods would be needed to provide a comprehensive answer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.